(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one
Description
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is a heterocyclic compound belonging to the 1,2-oxazol-5-one family. Its structure features a five-membered oxazolone ring with a methyl group at position 3 and a phenylsulfanylmethylidene substituent at position 4, stabilized in the Z-configuration. This compound’s synthesis typically involves cyclization or hydrolysis of imino-oxazole precursors, as demonstrated in analogous 1,2-oxazol-5-one syntheses (e.g., via HCl-mediated hydrolysis of 5-imino intermediates) . Spectroscopic techniques such as NMR and UV are critical for confirming its stereochemistry and substituent arrangement .
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2S/c1-8-10(11(13)14-12-8)7-15-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI Key |
MBPZOLZNUIHAKW-YFHOEESVSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\SC2=CC=CC=C2 |
Canonical SMILES |
CC1=NOC(=O)C1=CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Oxazole Ring
- The 1,2-oxazol-5-one core is typically constructed via cyclization reactions starting from appropriate α-keto acids or α-hydroxy amides.
- Common methods include the cyclodehydration of α-hydroxy amides or the condensation of α-keto acids with amines under dehydrating conditions.
- Control of reaction conditions such as temperature, solvent, and catalysts is critical to favor the formation of the oxazole ring over side products.
Introduction of the Phenylsulfanylmethylidene Group
- The phenylsulfanyl substituent is introduced via nucleophilic substitution or condensation reactions involving phenylthiol or phenylsulfanyl precursors.
- A typical approach involves the reaction of the oxazol-5-one intermediate with phenylsulfenylmethyl halides or related electrophiles to form the methylidene linkage.
- The Z-configuration of the double bond is controlled by reaction conditions and the choice of base or catalyst, often favoring thermodynamically stable isomers.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | α-keto acid + amine, dehydrating agent (e.g., P2O5, acetic anhydride) | Formation of 3-methyl-1,2-oxazol-5-one core |
| 2 | Sulfenylation | Reaction with phenylsulfenylmethyl halide, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Introduction of phenylsulfanylmethylidene substituent at C-4 |
| 3 | Purification | Recrystallization or chromatography | Isolation of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one |
This synthetic strategy is adapted from analogous preparations of related oxazol-5-one derivatives, where the sulfanyl substituent varies (e.g., propylsulfanyl or methylsulfanyl groups).
Research Findings and Optimization
- Studies indicate that the stereochemistry (Z-configuration) of the methylidene double bond is stabilized by intramolecular interactions and conjugation within the oxazole ring system, which can be confirmed by NMR and crystallographic analysis.
- Reaction yields and selectivity depend heavily on the choice of solvent, temperature, and base. For example, polar aprotic solvents and mild bases favor higher yields and cleaner products.
- Characterization techniques such as ^1H and ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) are essential to confirm the structure and purity of the final compound.
- Crystallographic data reveal planarity and conjugation in the molecule, supporting the stability of the Z-isomer and the overall molecular geometry.
Comparative Data Table of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Sulfanyl Substituent | Notable Features |
|---|---|---|---|---|
| (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one | C16H11NO2S | 281.3 | Phenyl | Aromatic sulfanyl group enhances lipophilicity and conjugation |
| (4Z)-3-methyl-4-(propylsulfanylmethylidene)-1,2-oxazol-5-one | C10H13NO2S | ~185.24 | Propyl | Alkyl sulfanyl group, less lipophilic |
| 3-methyl-4-(methylsulfanylmethylidene)-1,2-oxazol-5-one | C8H7NO2S | ~155.19 | Methyl | Small alkyl substituent, simpler structure |
The presence of the phenyl group in the sulfanyl substituent significantly affects the compound’s chemical behavior and potential biological activity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its bioactivity by facilitating binding to target proteins or enzymes. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,2-Oxazol-5-one Family
Key structural analogues include:
Key Differences:
- Electronic Effects : The phenylsulfanyl group in the target compound introduces sulfur’s polarizability and electron-donating effects, contrasting with the electron-withdrawing methoxy and hydrogen-bond-donating hydroxy groups in the analogue from .
- Solubility : The sulfur-containing derivative is more lipophilic than the hydroxy/methoxy-substituted analogue, which exhibits higher aqueous solubility due to hydrogen bonding .
- Synthetic Routes: While the target compound’s synthesis may follow imino-oxazole hydrolysis (as in ), the methoxy-hydroxy analogue likely requires protection/deprotection steps for sensitive phenolic groups .
Comparison with Heterocyclic Systems (1,3,4-Oxadiazoles and 1,2,4-Triazoles)
Compounds like 1,3,4-oxadiazoles () differ in ring structure and stability:
The target compound’s oxazolone core lacks the aromatic stability of oxadiazoles, making it more reactive but less suited for prolonged biological activity without stabilization via substituents .
Crystallographic and Spectroscopic Comparisons
- Crystallography: SHELX programs () are widely used for resolving structures of similar compounds. The phenylsulfanyl group’s bulk may lead to distinct crystal packing vs.
- NMR Signatures: The target compound’s ¹H-NMR would show deshielded protons near the sulfur atom, whereas the methoxy-hydroxy analogue () displays distinct phenolic proton peaks at δ 5–6 ppm .
Physicochemical Properties
- Hydrogen Bonding: Unlike the hydroxy-substituted analogue, the phenylsulfanyl group cannot form hydrogen bonds, reducing intermolecular interactions in the solid state .
- Thermal Stability : Sulfur’s electron-donating nature may lower thermal stability compared to oxygen-rich analogues.
Biological Activity
(4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one is . The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the phenylsulfanylmethylidene group enhances its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
- Anti-inflammatory Effects : Evidence suggests that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
The mechanisms through which (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Interaction with Cell Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- DNA Interaction : Some studies indicate that oxazole derivatives can intercalate with DNA, potentially leading to apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on various strains of bacteria demonstrated that (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
In vitro assays using MTT assays showed that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of approximately 25 µM and 30 µM, respectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
Anti-inflammatory Effects
The compound was tested for its ability to inhibit TNF-alpha induced inflammation in human fibroblast cells. Results indicated a reduction in inflammatory markers by up to 40% at a concentration of 50 µM.
Case Studies
Several case studies have documented the effects of similar compounds within the oxazole family. For instance:
- Case Study on Antimicrobial Resistance : A recent case study highlighted the effectiveness of oxazole derivatives in overcoming resistance mechanisms in Staphylococcus aureus.
- Clinical Trials for Cancer Treatment : Preliminary results from ongoing clinical trials indicate that compounds structurally related to (4Z)-3-methyl-4-(phenylsulfanylmethylidene)-1,2-oxazol-5-one show promise as adjunct therapies in chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
